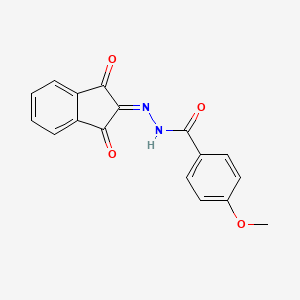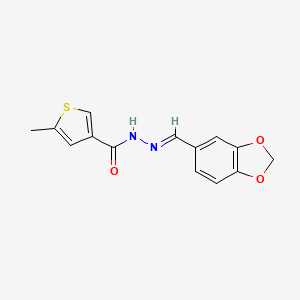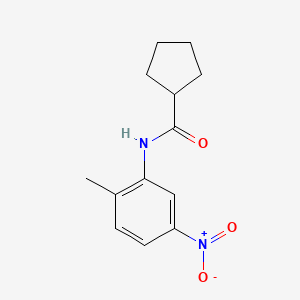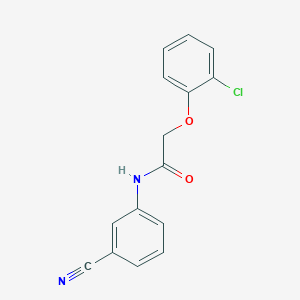
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide, also known as LMK-235, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. LMK-235 has been shown to possess a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用機序
The exact mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide disrupts the synthesis of pyrimidine nucleotides, leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including its ability to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for investigating the underlying mechanisms of various diseases.
実験室実験の利点と制限
One of the main advantages of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is its specificity for DHODH, which makes it a useful tool for investigating the role of DHODH in various cellular processes. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have low toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the main limitations of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide. One area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide and its effects on various cellular processes. Finally, there is a need for the development of new methods for synthesizing and purifying N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide, which could make it more widely available for scientific research.
合成法
The synthesis of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide involves a multi-step process that has been described in detail in several research papers. One of the most commonly used methods involves the condensation of 4-methoxybenzohydrazide with 2-oxindole-3-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide.
科学的研究の応用
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have a wide range of scientific research applications, including its use as a tool for investigating various cellular processes. One of the most promising applications of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is in the field of cancer research. N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for investigating the underlying mechanisms of various diseases.
特性
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-23-11-8-6-10(7-9-11)17(22)19-18-14-15(20)12-4-2-3-5-13(12)16(14)21/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOESXMEBPJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)